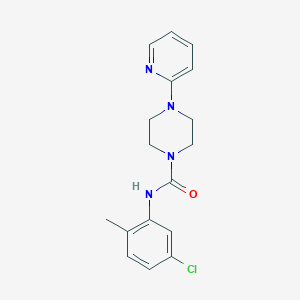![molecular formula C21H16N4O4 B5309222 6-[2-(1-benzyl-1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5309222.png)
6-[2-(1-benzyl-1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a benzyl group, an indole ring, a vinyl group, a nitro group, and a pyrimidinedione ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound contains an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring. The vinyl group is a type of hydrocarbon functional group that consists of an ethene molecule minus one hydrogen atom. The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. The pyrimidinedione ring is a heterocyclic compound that contains two nitrogen atoms and two carbonyl groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the vinyl group could participate in addition reactions, and the nitro group could be reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of the nitro group could make the compound more polar and increase its solubility in polar solvents .科学研究应用
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural features of “6-[2-(1-benzyl-1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione” may contribute to its potential as an antiviral agent, possibly through interaction with viral proteins or inhibition of viral replication.
Anticancer Activity
The indole moiety is a common feature in many anticancer agents. Indole derivatives have been synthesized and tested for in vitro antiproliferative activity against various cancer cell lines, including cervical carcinoma and leukemia . The presence of a pyrimidinedione group in the compound could enhance its cytotoxicity against cancer cells, making it a candidate for further anticancer research.
Antimicrobial Activity
Indole derivatives are also known for their antimicrobial effects. The benzyl and nitro groups attached to the indole nucleus in the compound could potentially increase its effectiveness against a range of pathogenic bacteria and fungi, warranting exploration in antimicrobial studies .
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives is another area of interest. The compound’s structure suggests that it may interfere with inflammatory pathways, possibly by modulating the activity of enzymes or cytokines involved in the inflammatory response .
Antidiabetic Activity
Research has indicated that indole derivatives can play a role in managing diabetes. They may exert effects on blood glucose levels and insulin sensitivity. The unique combination of functional groups in “6-[2-(1-benzyl-1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione” could offer a new avenue for antidiabetic drug development .
Antimalarial Activity
Indole derivatives have been explored for their antimalarial properties. The structural complexity of the compound may allow it to interact with the life cycle of the malaria parasite, Plasmodium spp., providing a basis for novel antimalarial therapies .
Anticholinesterase Activity
Compounds with anticholinesterase activity are important in the treatment of neurodegenerative diseases like Alzheimer’s. Indole derivatives have shown promise in this field, and the specific attributes of the compound could be beneficial in inhibiting cholinesterase enzymes .
Antioxidant Activity
The antioxidant capacity of indole derivatives is attributed to their ability to scavenge free radicals. The nitro group in “6-[2-(1-benzyl-1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione” might enhance this property, potentially making it a valuable research target for oxidative stress-related conditions .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
6-[(E)-2-(1-benzylindol-3-yl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c26-20-19(25(28)29)17(22-21(27)23-20)11-10-15-13-24(12-14-6-2-1-3-7-14)18-9-5-4-8-16(15)18/h1-11,13H,12H2,(H2,22,23,26,27)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTORKRITLRPEX-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=CC4=C(C(=O)NC(=O)N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/C4=C(C(=O)NC(=O)N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide](/img/structure/B5309159.png)

![3-[(dimethylamino)methyl]-1-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-3-pyrrolidinol](/img/structure/B5309176.png)
![N'-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]sulfamide](/img/structure/B5309187.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5309189.png)
![N-(2,4-dichloro-6-methylbenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5309193.png)
![6-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5309198.png)
![7-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5309207.png)
![6-{[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5309216.png)
![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309227.png)

![N-benzyl-5-(3,9-diazaspiro[5.5]undec-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5309231.png)
![N-[1-(4-ethylphenyl)ethyl]-2-furamide](/img/structure/B5309234.png)
![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methoxy-2-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5309236.png)